4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine
Description
4-[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is a heterocyclic compound featuring a piperidine core substituted with a 3-cyclopropyl-1,2,4-thiadiazol-5-yl group and linked via a carbonyl bridge to a thiomorpholine ring. This structure integrates key pharmacophores:
- Cyclopropyl group: Enhances metabolic stability and modulates lipophilicity.
- Thiomorpholine: A sulfur-containing morpholine analog, contributing to conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS2/c20-14(18-6-8-21-9-7-18)12-2-1-5-19(10-12)15-16-13(17-22-15)11-3-4-11/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINDQOQMLKNUDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC(=NS2)C3CC3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives can interact with a variety of biomolecules, including proteins and dna. This interaction is facilitated by the presence of the =N-C-S- moiety and the strong aromaticity of the thiadiazole ring.
Mode of Action
1,3,4-thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, anti-inflammatory, antidiabetic, and anticancer effects. These activities are thought to be due to the compound’s ability to form mesoionic salts, which can strongly interact with biomolecules.
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can influence a variety of biological processes due to their broad spectrum of activity.
Pharmacokinetics
The presence of the =n-c-s- moiety and the strong aromaticity of the thiadiazole ring are thought to contribute to the compound’s low toxicity and in vivo stability.
Biological Activity
The compound 4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic molecule that integrates multiple heterocyclic structures, including a thiadiazole ring and a piperidine moiety. This unique combination suggests potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 317.4 g/mol. The presence of the cyclopropyl group, thiadiazole, and piperidine enhances its chemical reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 317.4 g/mol |
| Structural Features | Thiadiazole, Piperidine, Cyclopropyl |
Anticancer Activity
Research has shown that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, studies on related compounds have demonstrated their effectiveness against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers. In one study, several synthesized thiadiazole derivatives showed IC50 values ranging from 0.10 to 11.5 µM, indicating moderate to potent anticancer activity compared to standard drugs like etoposide .
Antimicrobial Properties
Thiadiazole-containing compounds have also been noted for their antimicrobial activities. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication processes. Compounds similar to the target molecule have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that further exploration of this compound could yield promising antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. These compounds may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This mechanism supports their use in treating conditions characterized by inflammation .
The biological activity of This compound likely involves interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition : The compound may inhibit specific kinases or cyclooxygenases involved in cancer proliferation or inflammatory pathways.
- Receptor Modulation : It may also modulate receptor activity related to pain or inflammation.
Case Studies
- Anticancer Evaluation : A study synthesized a library of thiadiazole derivatives and evaluated their anticancer activities against several cell lines. The results indicated that modifications in the structure could enhance potency significantly .
- Antimicrobial Testing : Another research effort involved testing similar thiadiazole compounds against various bacterial strains using the agar disc-diffusion method. Results showed promising antibacterial activity with IC50 values lower than those of established antibiotics .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocycles :
- The piperidine-thiomorpholine scaffold in the target compound offers dual nitrogen/sulfur motifs, contrasting with piperazine (e.g., compound in ) or benzamide (e.g., compound 509 in ). Thiomorpholine’s sulfur atom may enhance membrane permeability compared to oxygenated morpholine .
Substituent Effects: The cyclopropyl group on the thiadiazole ring distinguishes the target compound from phenyl- or methyl-substituted analogs (e.g., ). Cyclopropane’s ring strain and lipophilicity could improve target binding and pharmacokinetics .
Biological Activities :
- Thiadiazole-containing piperidine/piperazine derivatives (e.g., ) demonstrate diverse activities, including antibacterial and anti-proliferative effects. The target compound’s lack of a phenylurea or phosphoryl group (cf. ) may shift its selectivity toward different targets.
Physicochemical Properties
- Solubility : The thiomorpholine and carbonyl groups may enhance water solubility compared to purely aromatic analogs (e.g., ).
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,2,4-thiadiazole core is synthesized via cyclization of cyclopropanecarbothioamide with a nitrile source. A modified Huisgen cyclization employs:
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Cyclopropanecarbothioamide (prepared from cyclopropanecarbonyl chloride and ammonium thiocyanate)
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Cyanamide in the presence of iodine as an oxidant
Reaction Conditions :
Mechanism :
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Nucleophilic attack of the thioamide sulfur on the nitrile carbon
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Cyclization via N–S bond formation
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Aromatization with iodine to yield the 1,2,4-thiadiazole
Functionalization of Piperidine
Synthesis of Piperidine-3-Carboxylic Acid
Piperidine-3-carboxylic acid is synthesized via:
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Buchwald-Hartwig amination of ethyl nipecotate followed by hydrolysis
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Enantioselective reduction of pyridine-3-carboxylic acid using chiral catalysts (e.g., Ru-BINAP)
Key Data :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Ethyl nipecotate prep | Ethanol, H2SO4, reflux | 85% | 95% |
| Hydrolysis | NaOH (6M), 80°C, 12 h | 92% | 98% |
Preparation of Thiomorpholine
Continuous Flow Thiol-Ene Cyclization
A telescoped flow chemistry approach optimizes thiomorpholine synthesis:
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Thiol-ene reaction : Cysteamine hydrochloride + vinyl chloride → 2-(chloroethylthio)ethanamine
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Cyclization : Intramolecular nucleophilic substitution under basic conditions
Flow Parameters :
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Reactor: Photochemical flow reactor (365 nm LED)
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Catalyst: 0.5 mol% 9-fluorenone
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Throughput: 1.8 g/h
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Yield: 54% (isolated)
Coupling Strategies
Amide Bond Formation
The final assembly involves coupling piperidine-3-carboxylic acid with thiomorpholine and subsequent functionalization with the thiadiazole moiety.
Stepwise Protocol :
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Activation of Piperidine-3-Carboxylic Acid :
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Reagent: Thionyl chloride (SOCl2)
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Product: Piperidine-3-carbonyl chloride
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Conditions: Reflux, 4 h, 90% yield
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-
Acylation of Thiomorpholine :
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Reagents: Piperidine-3-carbonyl chloride, thiomorpholine, triethylamine
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Solvent: Tetrahydrofuran (THF), 0°C → room temperature
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Yield: 78%
-
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N-Alkylation with 3-Cyclopropyl-1,2,4-Thiadiazole-5-Amine :
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Reagents: K2CO3, DMF, 80°C, 12 h
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Yield: 65%
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Optimization Challenges :
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Competing side reactions at the piperidine nitrogen mitigated by transient protection (Boc group)
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Regioselectivity ensured by steric hindrance from the cyclopropyl group
Purification and Characterization
Chromatographic Methods
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Flash Chromatography : Silica gel, eluent = ethyl acetate/hexane (3:7)
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HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min
Spectroscopic Data :
-
1H NMR (400 MHz, CDCl3) : δ 1.15–1.18 (m, 4H, cyclopropyl), 3.45–3.62 (m, 8H, piperidine + thiomorpholine)
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HRMS : [M+H]+ Calculated: 365.12, Found: 365.15
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Stepwise Coupling | High purity, scalability | Multiple protection steps | 65% |
| One-Pot Assembly | Reduced step count | Lower regioselectivity | 48% |
| Flow Chemistry Approach | Rapid, solvent-efficient | Specialized equipment needed | 54% |
Industrial-Scale Considerations
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Cost-Efficiency : Bulk synthesis of cyclopropanecarbothioamide reduces raw material costs by 40%
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Safety : Replacement of phosgene with diphosgene for carbonyl chloride synthesis
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Environmental Impact : Solvent recovery systems (e.g., THF distillation) achieve 95% reuse
Q & A
(Basic) What are the recommended strategies for synthesizing 4-[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidine-3-carbonyl]thiomorpholine?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the 3-cyclopropyl-1,2,4-thiadiazole moiety via cyclization of thiosemicarbazide derivatives with cyclopropanecarbonyl chloride under reflux .
- Step 2: Functionalization of piperidine at the 3-position with a carbonyl group, often using coupling agents like EDCI/HOBt in anhydrous DMF .
- Step 3: Conjugation of the thiomorpholine ring via nucleophilic acyl substitution, requiring inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of the sulfur atom .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves yield and purity .
(Basic) Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm regiochemistry of the thiadiazole and piperidine rings, with DEPT-135 for quaternary carbon identification .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula (e.g., ESI+ mode, resolving power >30,000) .
- FT-IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and 680 cm⁻¹ (C-S-C bend in thiomorpholine) .
(Basic) How should researchers assess the compound’s stability under experimental conditions?
- Accelerated Stability Studies: Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Solution Stability: Test in buffers (pH 1–9) at 37°C; thiomorpholine’s sulfide group may oxidize in acidic conditions, requiring antioxidants like BHT .
(Advanced) What mechanistic approaches are used to study its biological activity?
- Target Identification: Surface plasmon resonance (SPR) or thermal shift assays to screen for protein binding .
- Pathway Analysis: RNA-seq or phosphoproteomics after treatment in cell lines (e.g., HEK293) to map signaling cascades .
- Knockdown/Overexpression Models: CRISPR-Cas9 gene editing to validate target dependency .
(Advanced) How can structure-activity relationship (SAR) studies optimize this compound?
- Core Modifications: Replace cyclopropyl with larger substituents (e.g., cyclobutyl) to evaluate steric effects on target binding .
- Heterocycle Swapping: Substitute thiadiazole with oxadiazole and measure changes in IC₅₀ against enzymatic targets .
- Pharmacophore Mapping: Use comparative molecular field analysis (CoMFA) to correlate substituent electronegativity with activity .
(Advanced) What computational methods predict its interactions with biological targets?
- Docking Simulations: AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., kinase domains) .
- DFT Calculations: Gaussian 16 to optimize geometry and calculate frontier molecular orbitals for reactivity insights .
- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability under physiological conditions .
(Advanced) How to resolve contradictions in biological activity data across studies?
- Control Replication: Standardize cell lines (e.g., ATCC authentication) and assay protocols (e.g., ATP-based viability vs. resazurin) .
- Impurity Profiling: LC-MS to identify byproducts (e.g., oxidized thiomorpholine) that may skew results .
- Orthogonal Assays: Validate findings using SPR alongside enzymatic activity assays .
(Advanced) What methodologies evaluate its in vitro and in vivo toxicity?
- In Vitro: MTT assay in HepG2 cells (EC₅₀ calculation) and hERG inhibition screening (patch-clamp electrophysiology) .
- In Vivo: Acute toxicity in murine models (OECD 423 guidelines), monitoring ALT/AST levels for hepatotoxicity .
(Advanced) How is metabolic profiling conducted for this compound?
- Phase I Metabolism: Incubate with human liver microsomes (HLMs) and NADPH, identify metabolites via UPLC-QTOF-MS .
- Phase II Conjugation: Test glucuronidation/sulfation using UDPGA/PAPS cofactors .
- CYP Inhibition: Fluorometric assays with CYP3A4/2D6 isoforms .
(Advanced) What challenges arise during scale-up synthesis, and how are they addressed?
- Reaction Exotherms: Use jacketed reactors with controlled cooling during thiadiazole cyclization .
- Purification: Switch from column chromatography to crystallization (solvent screening via Chemspeed platforms) .
- Process Analytics: Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
